

# Application Note: Peptide 234CM for Dendritic Cell-Based Cancer Immunotherapy

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## Compound of Interest

Compound Name: Peptide 234CM

Cat. No.: B15583358

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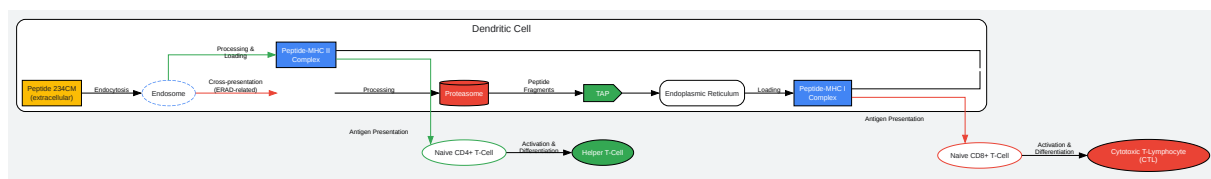
## Introduction

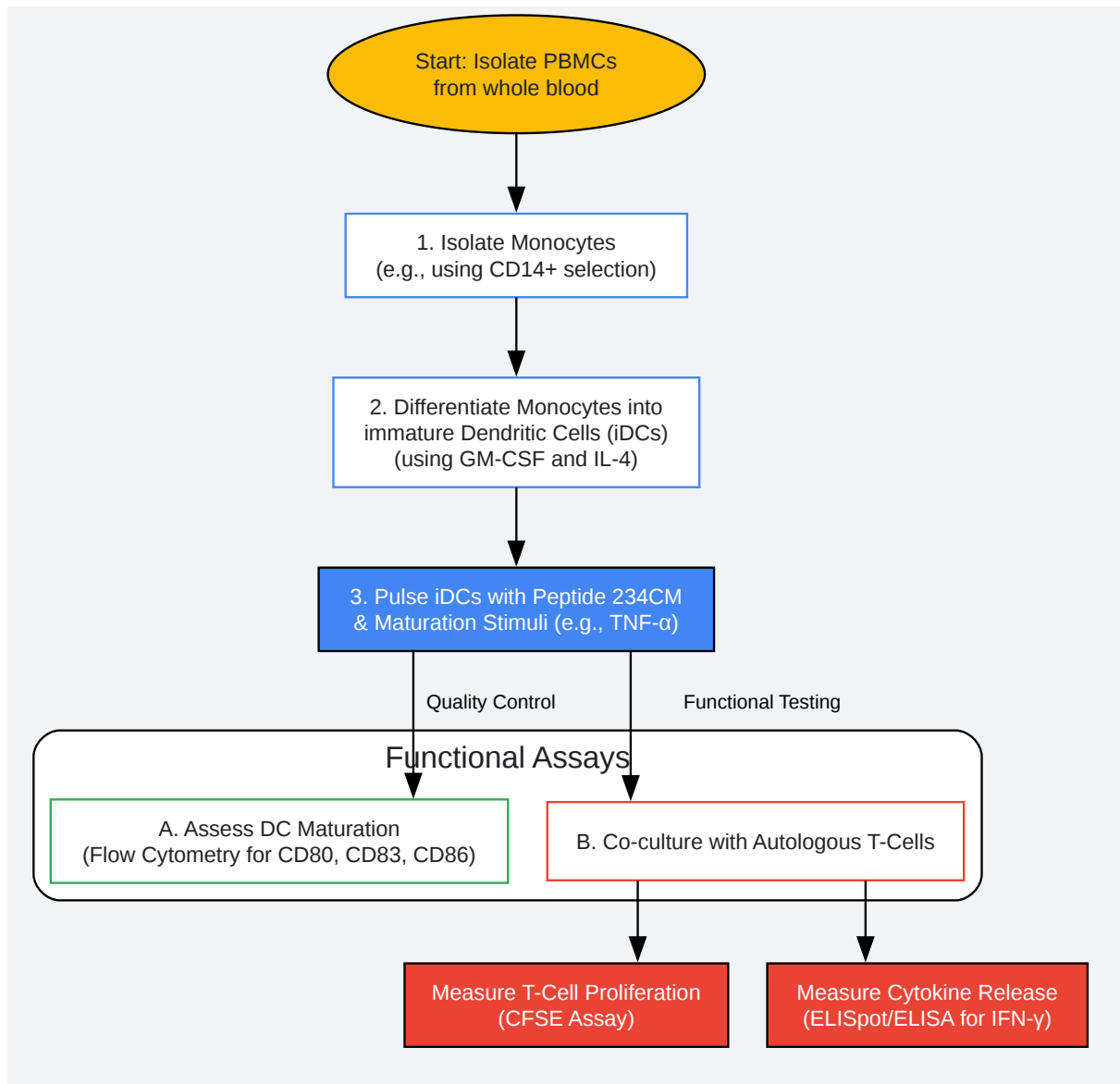
**Peptide 234CM** is a novel synthetic long peptide (SLP) engineered for enhanced uptake and presentation by dendritic cells (DCs), the most potent antigen-presenting cells (APCs) of the immune system.[1] Derived from a proprietary tumor-associated antigen, **Peptide 234CM** is designed to be processed through both MHC class I and class II pathways, making it a powerful tool for inducing robust and specific CD8+ cytotoxic T-lymphocyte (CTL) and CD4+ helper T-cell responses against tumor cells.[2][3] The use of SLPs like **Peptide 234CM** is a promising strategy in cancer vaccine development, as they require processing by professional APCs, which can lead to a more potent and durable anti-tumor immunity compared to short peptides.[2][4][5]

## Mechanism of Action

Synthetic long peptides are efficiently internalized by dendritic cells.[2] Once inside the DC, **Peptide 234CM** is processed by cellular machinery. A portion of the peptide is directed to the endolysosomal pathway for loading onto MHC class II molecules, which are crucial for activating CD4+ helper T-cells. Concurrently, the peptide undergoes a process known as cross-presentation, where it is translocated from the endosome into the cytoplasm.[6][7] In the cytoplasm, it is processed by the proteasome, and the resulting shorter peptide fragments are transported into the endoplasmic reticulum via the Transporter associated with Antigen Processing (TAP).[6] These fragments are then loaded onto MHC class I molecules and presented on the DC surface to activate tumor-specific CD8+ cytotoxic T-cells.[2] This dual

activation of both CD4+ and CD8+ T-cells is critical for a comprehensive and effective anti-tumor immune response.[\[3\]](#)





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